molecular formula C8H7NO3 B1361647 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione CAS No. 7472-18-6

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Cat. No.: B1361647
CAS No.: 7472-18-6
M. Wt: 165.15 g/mol
InChI Key: SLSNRHKXUKXMGH-UHFFFAOYSA-N
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Description

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione ( 7472-18-6) is a high-value furopyridinedione derivative with a molecular formula of C8H7NO3 and a molecular weight of 165.15 g/mol. This compound serves as a versatile chemical scaffold in medicinal chemistry and drug discovery, particularly in the design and synthesis of novel enzyme inhibitors and anticancer agents. Research has identified its core structure as a key pharmacophore in the development of potent inhibitors. It has shown significant promise as a precursor to arylidenefuropyridinedione derivatives, which act as mixed-type inhibitors of α-L-fucosidase, a clinically important enzyme linked to metabolic disorders, tumor metastasis, and viral pathogenesis . Furthermore, this furopyridinedione motif is integral to the synthesis of hybrid olefin-pyridinone compounds that demonstrate potent antiproliferative activity. Such derivatives have been evaluated against aggressive human melanoma cell lines and patient-derived metastatic melanoma cells, showing an ability to induce G1 phase cell cycle arrest and significantly inhibit cancer cell migration . The compound should be stored sealed in a dry, cool environment at room temperature . This product is intended for research and development purposes only in laboratory settings. It is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-methyl-1,5-dihydrofuro[3,4-c]pyridine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-4-2-5-3-12-8(11)6(5)7(10)9-4/h2H,3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSNRHKXUKXMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225703
Record name 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID70225703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7472-18-6
Record name 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007472186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7472-18-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC86854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione can be contextualized by comparing it to structurally related compounds, as summarized below:

Table 1: Comparative Analysis of Furopyridine and Related Derivatives

Compound Name Structural Features Biological Target IC50 / Potency Key Findings Reference
6-Methylfuro[3,4-c]pyridine-3,4-dione 6-methyl substitution α-L-Fucosidase IC50 < 0.7 mM 40× more potent than swainsonine; inhibits MCF-7 breast cancer cells .
Norcerpegin (1,1-dimethyl analog) 1,1-dimethyl substitution DHODH Inactive Lacks activity due to absence of cyclopropyl substituent .
P1788 (Cerpegin derivative) 5-cyclopropyl, 1-methyl, 1-phenyl substitution DHODH EC50 ~ 0.8–150 µM Enhances interferon response via pyrimidine depletion; induces DNA damage .
HIV-1 Integrase Inhibitor Pyrrolo[3,4-c]pyridine scaffold HIV-1 Integrase IC50 = 6–22 µM Retains potency against drug-resistant mutants .
5-Cyclopropyl-1-methyl-1-phenyl derivative Cyclopropyl and phenyl substitutions Proteasome Not reported Synthesized with 73% yield; structural analogs inhibit 20S proteasome .

Key Structural and Functional Insights

Substituent Position Dictates Activity: The 6-methyl group in 6-methylfuro[3,4-c]pyridine-3,4-dione is critical for α-L-fucosidase inhibition, whereas 1,1-dimethyl substitution (norcerpegin) renders the compound inactive against DHODH . Cyclopropyl or phenyl substitutions at position 5 or 1 enhance activity, as seen in P1788 and proteasome inhibitors, likely due to improved target binding .

Biological Target Specificity :

  • Furopyridinediones primarily target enzymes in carbohydrate metabolism (α-L-fucosidase) or nucleotide synthesis (DHODH), while pyrrolopyridine derivatives (e.g., HIV-1 integrase inhibitors) exhibit antiviral activity .

Potency and Therapeutic Potential: The 6-methyl derivative’s IC50 of <0.7 mM against α-L-fucosidase surpasses traditional inhibitors, suggesting utility in cancer therapy . DHODH inhibitors like P1788 operate at lower concentrations (EC50 ~ 0.8 µM), linking pyrimidine metabolism to immune activation .

Synthetic Accessibility :

  • Derivatives are synthesized via scaffold hopping or cyclocondensation reactions, with yields up to 90% . Molecular docking tools (e.g., LibDock) aid in optimizing substituents for target engagement .

Contradictions and Limitations

  • The HIV-1 integrase inhibitors, though structurally similar, belong to a distinct chemotype (pyrrolopyridine) and exhibit divergent mechanisms .

Biological Activity

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, with the CAS number 7472-18-6, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₈H₇N₁O₃
  • Molecular Weight : 165.15 g/mol
  • Structure : The compound features a fused furo-pyridine ring system which may contribute to its biological activity.

Biological Activity Overview

Research on this compound indicates various biological activities:

  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial effects against certain bacteria and fungi. Its structure allows it to interact with microbial cell membranes, potentially disrupting their integrity.
  • Antioxidant Activity : The compound has shown promise as an antioxidant. Its ability to scavenge free radicals may play a role in protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of E. coli and S. aureus
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study: Antimicrobial Effects

In a study published by the Journal of Microbial Biology, this compound was tested against a range of bacterial strains. Results indicated significant inhibition of growth in E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity due to the compound's lipophilic nature.

Case Study: Antioxidant Activity

A research article in the Journal of Medicinal Chemistry highlighted the antioxidant properties of this compound. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay methods, it was found that this compound exhibited a notable reduction in DPPH radical concentration, indicating its potential as a natural antioxidant agent.

Q & A

Q. Yield Optimization Strategies :

VariableImpactExample
TemperatureHigher temps may accelerate cyclization but risk decomposition80–100°C for similar diones
CatalystLewis acids (e.g., ZnCl₂) improve regioselectivityUsed in pyridine trifluoromethylation
SolventPolar aprotic solvents (DMF, DMSO) enhance solubilityCritical for intermediates in analogous syntheses

How can structural characterization of this compound be performed to confirm regiochemistry?

Basic Research Question
A combination of spectroscopic and computational methods is essential:

  • ¹H/¹³C NMR : Compare experimental shifts with simulated spectra (e.g., pyridine carbons at δ 120–160 ppm) . Methyl groups typically resonate at δ 2.0–2.5 ppm.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in fused-ring systems, as done for triazolopyridine derivatives .

Q. Key Challenges :

  • Overlapping signals in crowded regions (e.g., fused-ring protons).
  • Differentiation of keto-enol tautomers via variable-temperature NMR.

How do substituents at the 6-position influence the compound’s reactivity and biological activity?

Advanced Research Question
Substituents like methyl or trifluoromethyl groups alter electronic and steric properties:

  • Electronic Effects : Methyl groups donate electrons, stabilizing intermediates in nucleophilic reactions. Trifluoromethyl groups withdraw electrons, enhancing electrophilicity .
  • Biological Relevance : Analogous pyridine-diones with trifluoromethyl groups exhibit pesticidal activity, suggesting potential bioactivity in the target compound .

Q. Case Study :

SubstituentReactivity TrendObserved Outcome
-CH₃Stabilizes intermediatesHigher thermal stability in cyclization
-CF₃Increases electrophilicityEnhanced pesticidal activity in analogs

How can contradictory data in reaction mechanisms or spectroscopic assignments be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Regioselectivity : Competing pathways in cyclization (e.g., 1,2- vs. 1,4-addition). Use isotopic labeling or DFT calculations to map transition states.
  • Spectroscopic Overlaps : For example, distinguishing between pyridine and furan carbons in ¹³C NMR. Combine 2D techniques (HSQC, HMBC) with computational simulations .

Q. Methodological Framework :

Control Experiments : Vary reaction conditions (e.g., temperature, catalysts) to isolate dominant pathways.

Cross-Validation : Compare experimental NMR data with quantum-chemically predicted shifts (e.g., using Gaussian or ADF software).

What are the challenges in scaling up laboratory synthesis for preclinical studies?

Advanced Research Question
While not focused on industrial production, scaling for bioassays requires:

  • Reproducibility : Optimize column chromatography to flash chromatography for larger batches.
  • Intermediate Stability : Monitor degradation of methyl-substituted intermediates under prolonged storage (e.g., via HPLC).

Q. Lessons from Analogous Systems :

  • Pyrano-furo-pyridones scaled to 100 mg batches required strict inert atmospheres to prevent oxidation .
  • Trifluoromethylated pyridines showed improved stability over methyl analogs .

How can computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Screen against enzyme active sites (e.g., cytochrome P450) using software like AutoDock or Schrödinger.
  • QSAR Modeling : Correlate substituent effects (e.g., logP, Hammett constants) with bioactivity data from pesticidal analogs .

Q. Limitations :

  • Accuracy depends on force-field parameters for fused heterocycles.
  • Validation via in vitro assays (e.g., enzyme inhibition) is critical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
Reactant of Route 2
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

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